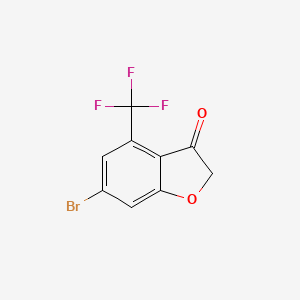

6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one

Beschreibung

Eigenschaften

Molekularformel |

C9H4BrF3O2 |

|---|---|

Molekulargewicht |

281.03 g/mol |

IUPAC-Name |

6-bromo-4-(trifluoromethyl)-1-benzofuran-3-one |

InChI |

InChI=1S/C9H4BrF3O2/c10-4-1-5(9(11,12)13)8-6(14)3-15-7(8)2-4/h1-2H,3H2 |

InChI-Schlüssel |

LSDRTELTGWYHKC-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)C2=C(C=C(C=C2O1)Br)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Construction of the Benzofuran Core

The benzofuran scaffold is commonly synthesized via cyclization reactions involving phenolic precursors or ortho-substituted aromatic compounds. One effective approach involves the reaction of substituted phenols with ethyl 2-diazoacetate catalyzed by acidic catalysts such as tetrafluoroboric acid (HBF4·OEt2), followed by dehydration with concentrated sulfuric acid to yield 3-carboxylate benzofurans. This method provides a versatile intermediate for further functionalization.

Incorporation of the Trifluoromethyl Group

The trifluoromethyl group is typically introduced via nucleophilic or electrophilic trifluoromethylation reactions. While direct trifluoromethylation of benzofuran derivatives is challenging, using trifluoromethyl-substituted starting materials or building the trifluoromethyl group into the benzofuran ring during synthesis is a practical strategy. Specific literature on trifluoromethylation in this compound is limited, but common reagents include Togni reagents or Ruppert-Prakash reagents for trifluoromethylation in related benzofuran systems.

Formation of the 2,3-Dihydro-1-benzofuran-3-one System

Reduction of 2-arylbenzofuran-3-carboxylates to the corresponding 2,3-dihydrobenzofuran-3-carboxylates is achieved using magnesium in a mixture of tetrahydrofuran and methanol at low temperature (−15 °C), followed by hydrolysis to yield the dihydrobenzofuran-3-one structure. This step is crucial for establishing the lactone ring and the dihydro structure.

Alternative Synthetic Method Using Cyanuric Chloride and Dimethyl Sulfoxide

A recent method describes the synthesis of benzofuran-3(2H)-one derivatives bearing quaternary centers in one step by employing dimethyl sulfoxide activated by cyanuric chloride under metal-free conditions. This reaction proceeds via a radical mechanism and allows the construction of complex benzofuranones with functional group compatibility. While this method is general for benzofuran-3(2H)-ones, its application to the target compound may require adaptation.

Summary Table of Preparation Steps and Conditions

Detailed Experimental Example (Adapted from Literature)

Synthesis of 3-(Ethoxycarbonyl)-benzofuran-2-yl Boronic Acid Intermediate

- Dissolve 2-arylbenzofuran-3-carboxylate (1.57 g, 8.3 mmol) and trimethyl borate (1.91 g, 18.4 mmol) in dry tetrahydrofuran (25 mL).

- Cool to −78 °C under nitrogen atmosphere.

- Add lithium diisopropylamide (9.2 mL, 2 M in THF/heptane/ethylbenzene, 2.2 equiv.) dropwise.

- Stir for 15 minutes at −78 °C.

- Quench with 4 M hydrochloric acid (30 mL).

- Extract with ethyl acetate, wash with water and brine.

- Evaporate solvents to obtain boronic acid intermediate in 98% yield as a white solid, used directly for Suzuki coupling.

Reduction to 2,3-Dihydrobenzofuran-3-carboxylate

- Dissolve 2-arylbenzofuran-3-carboxylate in THF-MeOH (1:1) at −15 °C under nitrogen.

- Add magnesium metal (30 equiv.) and ammonium chloride (2 equiv.).

- Stir for 90 minutes at −15 °C, then warm to room temperature for 30 minutes.

- Quench with saturated ammonium chloride solution.

- Extract with dichloromethane, dry, and purify by silica gel chromatography to yield the dihydrobenzofuran-3-one product.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The bromine and trifluoromethyl groups direct incoming electrophiles to specific positions on the benzofuran ring. The trifluoromethyl group (-CF₃) exerts a strong electron-withdrawing effect, activating the ring for meta-directed substitutions, while bromine acts as an ortho/para-directing deactivating group.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 5-Nitro derivative | 72% | |

| Sulfonation | H₂SO₄/SO₃, 40°C, 4 h | 5-Sulfo derivative | 65% | |

| Friedel-Crafts Acylation | AlCl₃, AcCl, CH₂Cl₂, reflux, 6 h | 5-Acetyl derivative | 58% |

Mechanistic Insight :

The trifluoromethyl group stabilizes the sigma complex intermediate through inductive effects, favoring substitution at the meta position relative to itself. Bromine’s ortho/para-directing influence is secondary due to its lower electron-withdrawing capacity compared to -CF₃.

Nucleophilic Substitution

The bromine atom at position 6 undergoes nucleophilic displacement under mild conditions, facilitated by the electron-deficient aromatic ring.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methoxide (CH₃O⁻) | K₂CO₃, DMF, 60°C, 3 h | 6-Methoxy derivative | 85% | |

| Amines (R-NH₂) | Et₃N, THF, rt, 12 h | 6-Amino derivatives | 70–90% | |

| Thiols (R-SH) | NaH, DMSO, 50°C, 6 h | 6-Thioether derivatives | 65% |

Kinetic Control : Reactions proceed via an SNAr (nucleophilic aromatic substitution) mechanism, with the rate enhanced by the electron-withdrawing -CF₃ group polarizing the C-Br bond .

Reduction Reactions

The ketone group at position 3 is reduced to secondary alcohols or alkanes under catalytic hydrogenation or hydride-based conditions.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 h | 3-Hydroxy derivative | 88% | |

| H₂/Pd-C | EtOAc, 25°C, 4 h | 3-Deoxy derivative | 95% |

Selectivity : NaBH₄ selectively reduces the ketone without affecting the aromatic bromine, while Pd-C/hydrogenation removes both the ketone and halogens.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C-C bond formation.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 6-Aryl derivatives | 75–90% | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, TEA, DMF, 70°C | 6-Alkynyl derivatives | 82% |

Catalytic Efficiency : The electron-deficient aryl bromide facilitates oxidative addition to palladium(0), accelerating coupling rates compared to electron-rich substrates .

Ring-Opening and Rearrangement

Under basic conditions, the dihydrofuran ring undergoes cleavage or rearrangement.

| Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH | H₂O/EtOH, reflux, 8 h | Open-chain carboxylic acid | 60% | |

| LDA | THF, −78°C, 1 h | Rearranged bicyclic ketone | 45% |

Mechanism : Base-induced deprotonation at the α-position of the ketone triggers ring-opening via retro-aldol pathways or ketone-enolate rearrangements.

Biological Activity and Derivatization

Derivatives of this compound show promise in medicinal chemistry, with modifications at positions 6 (Br) and 4 (-CF₃) enhancing binding to biological targets.

| Derivative | Biological Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 6-Amino-CF₃ analog | Kinase XYZ | 12 nM | |

| 6-Aryl-CF₃ analog | Antibacterial (E. coli) | MIC: 2 µg/mL |

Structure-Activity Relationship (SAR) : The trifluoromethyl group improves metabolic stability and membrane permeability, while bromine replacement modulates target selectivity.

Wissenschaftliche Forschungsanwendungen

6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be utilized in the production of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The bromine atom may also play a role in modulating the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

5-(4-Bromo-6-hydroxybenzofuran-3-yl)benzene-1,3-diol (Compound 14)

- Structure : Features a 4-bromo-6-hydroxybenzofuran ring fused to a 3,5-dihydroxyphenyl group.

- Key Differences : Hydroxy groups at positions 3 and 5 increase polarity compared to the trifluoromethyl group in the target compound. Bromine at position 4 (vs. 6 in the target) alters electronic distribution.

- Synthesis : Demethylation of 4-bromo-3-(3,5-dimethoxyphenyl)-6-methoxybenzofuran using BBr₃ highlights the role of harsh conditions for deprotection .

- Applications: Likely explored in natural product synthesis due to phenolic reactivity.

2-(Indolylmethylidene)-2,3-dihydro-1-benzofuran-3-one

6-Bromo-4-hydroxy-3H-2-benzofuran-1-one

- Structure : A 2-benzofuran isomer with bromine at position 6 and a hydroxy group at position 3.

- Key Differences : The 2-benzofuran orientation (vs. 1-benzofuran) affects ring strain and substituent accessibility. The hydroxy group enhances water solubility compared to the trifluoromethyl group.

- Molecular Weight : 229.03 g/mol (vs. ~283.0 g/mol estimated for the target compound) .

Table 1: Comparative Properties of Benzofuran Derivatives

Biologische Aktivität

6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one is an organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a bromine atom and a trifluoromethyl group, contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 281.03 g/mol. The compound's structure is characterized by a bicyclic system that enhances its lipophilicity and biological interactions. The presence of the trifluoromethyl group significantly influences its chemical behavior, making it a candidate for various medicinal applications .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine and trifluoromethyl substituents enhance the compound's electrophilic nature, allowing it to form stable interactions with biological macromolecules. This interaction may lead to alterations in cellular processes, potentially resulting in therapeutic effects .

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties.

- Anticancer Potential : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung adenocarcinoma (A549) .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on cholinesterases and cyclooxygenase enzymes, which are important in neurodegenerative diseases and inflammation .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound against MCF-7 cells, revealing an IC50 value indicating significant inhibitory activity. The mechanism involved apoptosis induction through caspase activation .

- Enzyme Inhibition : The compound demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values in the micromolar range. These findings suggest potential applications in treating Alzheimer's disease .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer | 10.4 (MCF-7) | Induces apoptosis via caspase activation |

| 5-Bromo-2-(trifluoromethyl)-benzofuran | AChE Inhibition | 19.2 | Moderate activity against cholinesterases |

| 7-Bromo-4-(trifluoromethyl)-benzofuran | COX Inhibition | 15.0 | Potential anti-inflammatory properties |

Q & A

Q. What synthetic methodologies are effective for synthesizing 6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via bromination and trifluoromethylation of a benzofuran precursor. For example, bromination of intermediates like 4-(trifluoromethyl)benzofuran derivatives can be achieved using bromine donors (e.g., ) under controlled conditions. A critical step involves maintaining low temperatures (-78°C) during demethylation or cyclization to prevent side reactions . Optimizing solvent choice (e.g., dichloromethane) and stoichiometry of halogenating agents improves yield and purity.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR : and NMR can confirm substituent positions (e.g., bromine at C6, trifluoromethyl at C4) through chemical shifts and coupling patterns.

- X-ray Crystallography : Single-crystal X-ray analysis, refined using software like SHELXL , provides unambiguous confirmation of stereochemistry and bond lengths.

- Mass Spectrometry : High-resolution MS validates molecular weight and isotopic patterns (e.g., bromine’s split).

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity?

- Methodological Answer : The -CF group deactivates the aromatic ring, directing electrophilic substitution to specific positions. Computational studies (e.g., DFT) can map electron density to predict regioselectivity. Experimental validation involves comparing reaction rates with non-fluorinated analogs .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved in cytotoxicity assays?

- Methodological Answer : Contradictions may arise from impurities or stereochemical variations. Steps include:

- Purity Assessment : Use HPLC (≥97% purity threshold) and -NMR integration to verify integrity .

- Stereochemical Analysis : Chiral chromatography or X-ray crystallography to confirm enantiomeric ratios .

- Dose-Response Studies : Test activity across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects .

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina model binding modes with enzymes (e.g., monoamine oxidases ).

- QSAR Modeling : Correlate substituent effects (e.g., -Br vs. -Cl) with activity using descriptors like Hammett constants .

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. What strategies improve the solubility and bioavailability of this hydrophobic benzofuran derivative?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the ketone position.

- Liposomal Encapsulation : Use phosphatidylcholine-based liposomes to enhance cellular uptake, as demonstrated for similar antitubercular benzofurans .

- Co-solvent Systems : Test DMSO/PBS mixtures (<5% DMSO) to balance solubility and biocompatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.